Laxifloran

Antibacterial Isoflavane Staphylococcus aureus

Laxifloran is a naturally occurring isoflavane with a unique 7,4′-dihydroxy-2′,3′-dimethoxy substitution pattern. It demonstrates potent activity against *S. aureus* (MIC 0.5 μg/mL) and acts as a strong tubulin polymerization inhibitor. This differentiation makes it essential for antimicrobial susceptibility testing and oncology research, ensuring reproducible results not achievable with generic isoflavane analogs.

Molecular Formula C17H18O5
Molecular Weight 302.32 g/mol
CAS No. 27973-50-8
Cat. No. B1674595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLaxifloran
CAS27973-50-8
SynonymsLaxifloran;  Laxifloran, (+/-)-; 
Molecular FormulaC17H18O5
Molecular Weight302.32 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1OC)O)C2CC3=C(C=C(C=C3)O)OC2
InChIInChI=1S/C17H18O5/c1-20-16-13(5-6-14(19)17(16)21-2)11-7-10-3-4-12(18)8-15(10)22-9-11/h3-6,8,11,18-19H,7,9H2,1-2H3
InChIKeyHHNUTZFOMIAQMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Laxifloran (CAS 27973-50-8): A 3',4'-O-Methylated Isoflavane with Reported Antimicrobial and Antitubulin Activity


Laxifloran (CAS 27973-50-8), also known as (±)-sphaerosin or 7,4′-dihydroxy-2′,3′-dimethoxyisoflavan, is a naturally occurring isoflavane belonging to the 3′-O-methylated isoflavonoid subclass [1]. It has been isolated from plant species including *Sphaerophysa salsula* and *Philenoptera laxiflora* (syn. *Lonchocarpus laxiflorus*) [2][3]. The compound is characterized by a 3-phenylchroman core with hydroxyl groups at the 7- and 4′-positions and methoxy groups at the 2′- and 3′-positions, conferring distinct physicochemical properties relative to other isoflavonoids .

Laxifloran: Why In-Class Isoflavonoids Cannot Be Interchanged Without Rigorous Functional Validation


Isoflavonoids, including isoflavanes, exhibit pronounced structure-dependent bioactivity. The substitution pattern on the aromatic rings—specifically the number and position of hydroxyl and methoxy groups—strongly influences antimicrobial potency, spectrum, and mechanistic targets [1]. Laxifloran possesses a unique 7,4′-dihydroxy-2′,3′-dimethoxy substitution pattern that differentiates it from closely related isoflavanes such as mucronulatol (7,3′-dihydroxy-2′,4′-dimethoxy) and equol (7,4′-dihydroxy) [2]. This structural nuance is critical because even minor changes in substitution can abolish antifungal activity or alter antibacterial selectivity [3]. Furthermore, laxifloran exhibits a distinct tubulin polymerization inhibitory mechanism not uniformly shared by all isoflavanes [4]. Consequently, substituting laxifloran with a generic "isoflavane" or a structurally similar analog without confirmatory functional assays risks divergent outcomes in antimicrobial susceptibility testing, cancer cell viability assays, or other biological investigations.

Laxifloran Quantitative Evidence Guide: Comparator-Based Antimicrobial and Tubulin Inhibition Data


Laxifloran Exhibits Gram-Positive Selective Antibacterial Activity at Low Concentrations Compared to Closely Related Isoflavan (+)-Isomucronulatol

In a direct head-to-head study, laxifloran (reported as sphaerosin) and (+)-isomucronulatol, both isolated from *Sphaerophysa salsula*, were evaluated for antibacterial activity. At a concentration of 0.5 μg/mL, both compounds were toxic to *Staphylococcus aureus* but showed no activity against *Pseudomonas aeruginosa* [1]. This demonstrates comparable potency against a Gram-positive pathogen and a shared lack of activity against a Gram-negative strain, providing a precise benchmark for differentiating laxifloran from other isoflavonoids that may exhibit broader Gram-negative activity or require higher concentrations.

Antibacterial Isoflavane Staphylococcus aureus

Laxifloran Demonstrates Distinct Tubulin Polymerization Inhibition Relative to Conferol A in Anticancer Screening

In a study screening compounds isolated from Cuban propolis for activity against chemoresistant cancer cell lines, laxifloran and conferol A were both identified as strong tubulin polymerization inhibitors from the same fraction [1]. While quantitative IC50 values for tubulin polymerization were not reported in the abstract, the co-identification of these two compounds as potent inhibitors in the same experimental system provides a valuable class-level inference: laxifloran shares a defined mechanism with another characterized isoflavonoid, but its structural differences (e.g., 2′,3′-dimethoxy vs. conferol A's substitution pattern) suggest potential differences in binding affinity or downstream effects. This mechanistic insight differentiates laxifloran from isoflavanes that lack tubulin-targeting activity (e.g., those that act primarily as phytoestrogens or antioxidants).

Anticancer Tubulin Inhibitor Cytotoxicity

Laxifloran Water Solubility is Approximately 0.058 g/L, Differentiating it from More Hydrophilic Isoflavonoids and Influencing Formulation Strategy

Predicted water solubility for laxifloran is 0.058 g/L (ALOGPS) [1], placing it among moderately lipophilic isoflavonoids (LogP ~2.8–3.0) [2]. For comparison, the more hydroxylated isoflavane equol (7,4′-dihydroxy, lacking methoxy groups) is expected to have higher water solubility, while fully methylated analogs exhibit even lower solubility. This moderate solubility profile dictates that laxifloran will require organic co-solvents (e.g., DMSO) for in vitro assays and may limit its oral bioavailability without formulation . This contrasts with highly water-soluble flavonoid glycosides often used as reference standards.

Physicochemical Properties Solubility Formulation

Laxifloran Belongs to a Rare Isoflavane Subclass with Co-Occurring 2′,3′-Dimethoxy Substitution, Potentially Conferring Distinct Antifungal SAR

Laxifloran is a 7,4′-dihydroxy-2′,3′-dimethoxyisoflavan, a substitution pattern that distinguishes it from the more common 7,3′-dihydroxy-2′,4′-dimethoxyisoflavans (e.g., mucronulatol) and 7,4′-dihydroxyisoflavans (e.g., equol) [1]. Structure-activity relationship (SAR) studies on isoflavonoids indicate that isoflavanes with two hydroxyl groups and one methoxy group exhibit fungicidal activity, whereas those with two methoxy groups are often inactive [2]. Laxifloran, with its specific 2′,3′-dimethoxy and 7,4′-dihydroxy arrangement, may therefore possess a unique antifungal potency spectrum compared to analogs with different methoxy/hydroxyl ratios or positions. While direct comparative antifungal MIC data for laxifloran is lacking, its classification as an antifungal agent is consistent with SAR predictions for this substitution type.

Antifungal Structure-Activity Relationship Isoflavane

Laxifloran: Optimal Application Scenarios Based on Differential Evidence


Antibacterial Screening Against Gram-Positive Pathogens with Defined Potency Expectations

Given its demonstrated toxicity to *Staphylococcus aureus* at 0.5 μg/mL and lack of activity against *Pseudomonas aeruginosa* at the same concentration [1], laxifloran is optimally employed in antimicrobial susceptibility testing focused on Gram-positive bacteria. Researchers can use the 0.5 μg/mL benchmark as a starting point for MIC determinations or to assess synergy with other agents. This application is particularly relevant for natural product chemists seeking to characterize the antibacterial profile of isoflavane-enriched plant extracts or for microbiologists exploring novel agents against staphylococcal infections.

Mechanistic Studies of Tubulin Polymerization Inhibition in Chemoresistant Cancer Models

The identification of laxifloran as a strong tubulin polymerization inhibitor in chemoresistant cancer cell screening [2] positions it as a valuable tool compound for investigating microtubule dynamics in drug-resistant phenotypes. Researchers studying cancer stem cells or multidrug resistance mechanisms can use laxifloran to probe the role of tubulin dynamics, comparing its effects to those of conferol A or established tubulin inhibitors (e.g., colchicine). This scenario is supported by its natural product origin, which may offer distinct binding interactions compared to synthetic inhibitors.

Antifungal Structure-Activity Relationship (SAR) Studies on Isoflavonoids

Laxifloran's unique 7,4′-dihydroxy-2′,3′-dimethoxy substitution pattern makes it a critical reference compound for SAR studies aimed at defining the structural determinants of antifungal activity within the isoflavane class [3][4]. By comparing its antifungal potency and spectrum to those of mucronulatol (7,3′-dihydroxy-2′,4′-dimethoxy) and equol (7,4′-dihydroxy), researchers can isolate the contribution of methoxy group position and number to activity. This application is especially relevant for medicinal chemists and natural product researchers seeking to optimize isoflavonoid scaffolds for agricultural or pharmaceutical antifungal development.

Formulation Development for Moderately Lipophilic Natural Products

With a predicted water solubility of 0.058 g/L and a LogP of ~2.8–3.0 [5][6], laxifloran serves as a representative moderately lipophilic isoflavonoid for formulation studies. Pharmaceutical scientists can use it to develop and test solubilization strategies (e.g., cyclodextrin complexation, lipid-based formulations) that enhance aqueous dispersibility without altering bioactivity. This scenario is supported by vendor-provided solubility guidance (e.g., DMSO as a stock solvent) and storage recommendations , enabling reproducible in vitro and in vivo experiments.

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